Dimehypo

Catalog No.
S563756
CAS No.
52207-48-4
M.F
C5H11NNa2O6S4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimehypo

CAS Number

52207-48-4

Product Name

Dimehypo

IUPAC Name

disodium;2-(dimethylamino)-1,3-bis(sulfonatosulfanyl)propane

Molecular Formula

C5H11NNa2O6S4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C5H13NO6S4.2Na/c1-6(2)5(3-13-15(7,8)9)4-14-16(10,11)12;;/h5H,3-4H2,1-2H3,(H,7,8,9)(H,10,11,12);;/q;2*+1/p-2

InChI Key

QSOHVSNIQHGFJU-UHFFFAOYSA-L

SMILES

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+]

Synonyms

2-dimethylamino-1,3-bisthiosulfopropane, 2-N,N-dimethylamino-1-thiosulphate-3-(sodium thiosulphate)propane, ammonium dimethyl-2-(propano-1,3-dithiosulfate), dimehypo, DMAPDT, monosultap, S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, disodium salt, S,S'-(2-(dimethylamino)-1,3-propanediyl)thiosulfuric acid ester, monosodium salt, sodium ammonium dimethyl-2-(propano-1,3-dithiosulfate)

Canonical SMILES

CN(C)C(CSS(=O)(=O)[O-])CSS(=O)(=O)[O-].[Na+].[Na+]

Enzyme Inhibition:

Research suggests that dimehypo might act as an inhibitor for specific enzymes. Enzymes are biological molecules that accelerate chemical reactions within cells. Studying how dimehypo interacts with enzymes can help scientists understand various biological processes and potentially lead to the development of new drugs.

Source

A study on the inhibitory effects of dimehypo and some of its analogues on acetylcholinesterase from housefly heads:

Neuroscience Research:

Dimehypo's potential effects on the nervous system have also been explored in scientific research. Studies have investigated its interactions with specific neurotransmitter receptors, which are molecules involved in cell communication within the nervous system. Understanding these interactions could aid in the development of treatments for neurological disorders.

Source

Interaction of N,N-dimethyl-N'-hydroxy-N'-phenylethylenediamine (dimehypo) and its analogues with muscarinic receptors in the guinea-pig ileum:

Dimehypo, chemically known as disodium 2-methylaminotrimethylene di thiosulfonate, is an insecticide primarily used for controlling pests in agricultural settings, particularly on rice, vegetables, and fruit trees. Its molecular formula is C5H11NNa2O6S4C_5H_{11}NNa_2O_6S_4 and it possesses a thiosultap structure, which contributes to its insecticidal properties. Dimehypo functions by disrupting the digestive systems of insects, acting as a stomach poison that alters their behavior and ultimately leads to mortality .

Dimehypo acts as a stomach poison, affecting the digestive system of insects that ingest it []. The specific mechanism of action within the insect's body is not well-documented in scientific literature.

Dimehypo is classified as toxic if swallowed or absorbed through the skin. Safety data sheets (SDS) recommend standard personal protective equipment (PPE) like gloves, protective clothing, and eye protection when handling the compound. Due to its potential toxicity to non-target organisms, its use is restricted and requires authorization for application in specific contexts such as targeted trunk injection in oil palms [].

That enhance its efficacy as an insecticide. One significant reaction involves its interaction with sodium thiosulfate, which can yield a mixture of active compounds that improve its insecticidal properties. This reaction is crucial for the synthesis of effective formulations used in pest control . Additionally, dimehypo can exhibit hydrolysis under certain conditions, leading to the formation of less toxic by-products.

Research indicates that dimehypo has notable biological activity beyond its insecticidal effects. Studies have shown that it can influence growth and development in non-target organisms such as the silkworm (Bombyx mori), indicating potential ecological implications when used in agricultural practices . Furthermore, dimehypo has been observed to affect cellular processes in algae, such as Dunaliella salina, where it impacts cell growth and metabolic activities at specific concentrations .

The synthesis of dimehypo typically involves several steps:

  • Starting Materials: The process begins with the preparation of 2-methylaminotrimethylene di thiosulfonate.
  • Reaction with Sodium Compounds: The compound is then reacted with sodium thiosulfate to form the disodium salt.
  • Purification: The resulting product undergoes purification processes to remove impurities and ensure high purity levels suitable for agricultural applications .

Alternative methods may include variations in reactant concentrations and conditions to optimize yield and efficacy.

Dimehypo is primarily applied in agriculture as an insecticide. Its effectiveness against a range of pests makes it valuable for protecting crops such as rice and various vegetables and fruits. Additionally, due to its biological activity, it is being explored for potential applications in pest management systems that aim to minimize ecological disruption while maintaining crop yield .

Interaction studies involving dimehypo have revealed its toxic effects on various organisms. For instance, research on Dunaliella salina demonstrated that exposure to dimehypo at specific concentrations led to changes in cell growth and biochemical parameters, highlighting the compound's potential environmental impact . Moreover, studies on Bombyx mori showed that dimehypo influences growth rates and cocooning behaviors, emphasizing the need for careful application in environments where non-target species may be affected .

Dimehypo shares similarities with several other chemical compounds used in pest control. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
TrichlorfonC₆H₁₄Cl₃NO₄PInsecticideOrganophosphate with neurotoxic effects
ThiosultapC₁₄H₁₈N₂Na₂O₆S₄InsecticideContains sulfur; less toxic than organophosphates
MonosultapC₅H₉NNaO₄S₂InsecticideLower toxicity; used for similar pests

Dimehypo stands out due to its specific thiosulfonate structure, which allows for unique interactions within biological systems compared to more traditional insecticides like trichlorfon and monosultap.

UNII

2Q555U959O

Related CAS

98968-92-4 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Pictograms

Acute Toxic

Acute Toxic

Other CAS

52207-48-4

Wikipedia

Thiosultap-disodium

Dates

Modify: 2023-08-15

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